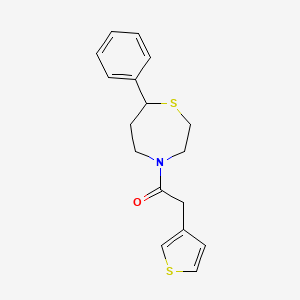
1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PTETE, and it belongs to the class of thiazepane derivatives. PTETE has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The exact mechanism of action of PTETE is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. PTETE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. PTETE has also been shown to inhibit the activity of certain kinases, which play a role in cell signaling pathways.
Biochemical and Physiological Effects:
PTETE has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, PTETE has also been shown to have antioxidant properties. PTETE has been shown to reduce oxidative stress in cells, which can contribute to the development of various diseases. PTETE has also been shown to have potential as an anti-diabetic agent, as it has been shown to improve insulin sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PTETE in lab experiments is its ability to inhibit COX-2 activity. This makes it a useful tool for studying the role of COX-2 in various physiological processes. However, one limitation of using PTETE is its potential toxicity. PTETE has been shown to exhibit cytotoxic effects in certain cell types, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on PTETE. One area of interest is its potential as an anticancer agent. PTETE has been shown to exhibit cytotoxic effects in cancer cells, and further studies are needed to determine its potential as a cancer therapy. Another potential future direction is the development of PTETE analogs with improved properties, such as increased potency or reduced toxicity. Overall, PTETE is a promising compound with potential applications in a range of scientific research areas.
Méthodes De Synthèse
The synthesis of PTETE involves the reaction of 3-phenylthiophene-2-carboxylic acid with 2-aminoethanethiol in the presence of thionyl chloride. The resulting intermediate is then reacted with phenacyl bromide to yield PTETE. This synthesis method has been optimized to produce high yields of PTETE with good purity.
Applications De Recherche Scientifique
PTETE has been shown to have a range of potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. PTETE has been shown to exhibit anti-inflammatory properties, and it has also been shown to have potential as an anticancer agent.
Propriétés
IUPAC Name |
1-(7-phenyl-1,4-thiazepan-4-yl)-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c19-17(12-14-7-10-20-13-14)18-8-6-16(21-11-9-18)15-4-2-1-3-5-15/h1-5,7,10,13,16H,6,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCUAAQFZGOHGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

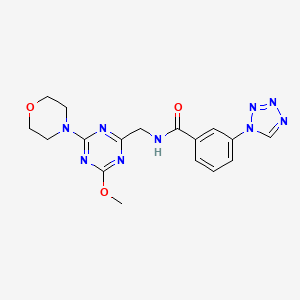
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)
![N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]-N''-o-anisyl-oxamide](/img/structure/B2807788.png)
![4-{2,4-dioxo-3-[4-(piperazine-1-carbonyl)phenyl]imidazolidin-1-yl}-N-(oxan-4-yl)piperidine-1-carboxamide hydrochloride](/img/structure/B2807790.png)
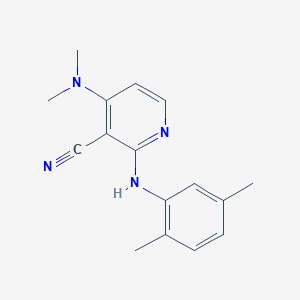
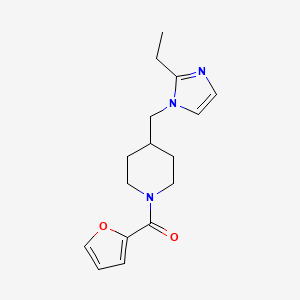
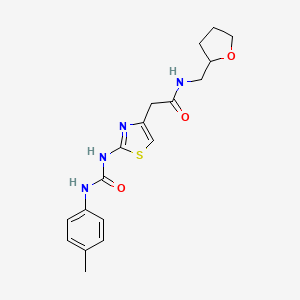
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2807798.png)
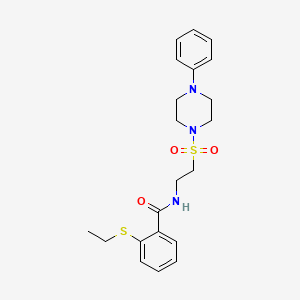
![{6-Chloro-4-[4-(2-ethoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2807800.png)
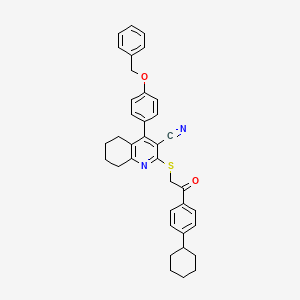
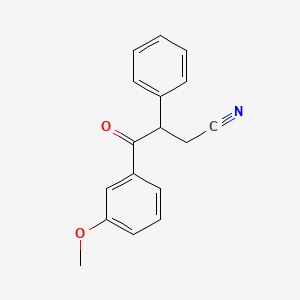

![(2S,4S)-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid](/img/structure/B2807805.png)